Superior Therapeutic Index vs. Diphenylacetate Analog (Trasentin)
The introduction of a carbon-carbon bridge between the two phenyl rings of the basic ester, forming 9H-fluoren-9-yl 3-(diethylamino)propanoate, resulted in a marked increase in spasmolytic activity without a corresponding increase in toxicity. It was found to be approximately 6 times as effective as the corresponding non-bridged ester, diethylaminoethyl diphenylacetate (Trasentin), achieving the highest therapeutic index in its series [1].
| Evidence Dimension | Therapeutic Index (Spasmolytic Activity vs. Toxicity) |
|---|---|
| Target Compound Data | Highest therapeutic index in the series of polynuclear carboxylic acid esters. |
| Comparator Or Baseline | Diethylaminoethyl diphenylacetate (Trasentin). |
| Quantified Difference | Approximately 6 times as effective as the corresponding diphenylacetate ester. |
| Conditions | In vivo spasmolytic assays and toxicity studies as reported in Burtner & Cusic (1943). |
Why This Matters
This quantifiable 6-fold improvement in efficacy over its direct structural analog provides a clear scientific rationale for selecting this compound as a research tool to study the effect of molecular rigidification on pharmacological activity.
- [1] Burtner, R. R., & Cusic, J. W. (1943). Antispasmodics. II. Basic Esters of Some Polynuclear Carboxylic Acids. Journal of the American Chemical Society, 65(8), 1582. View Source
